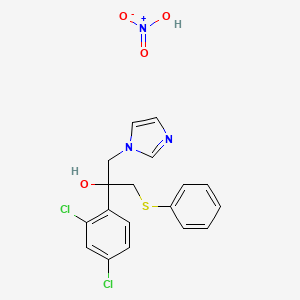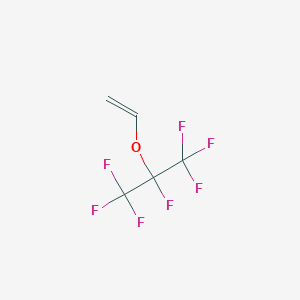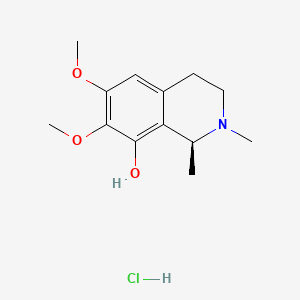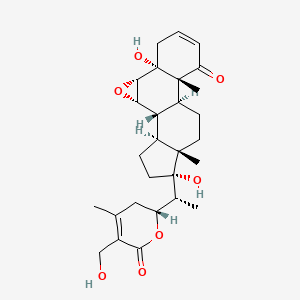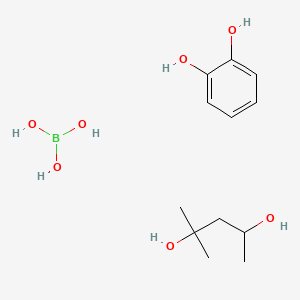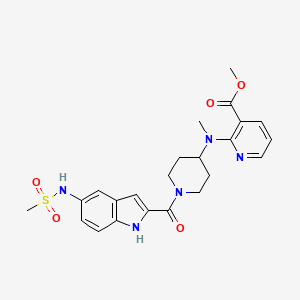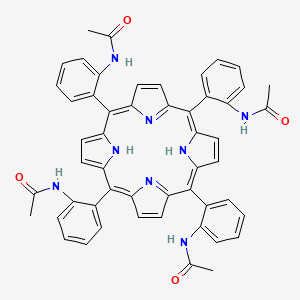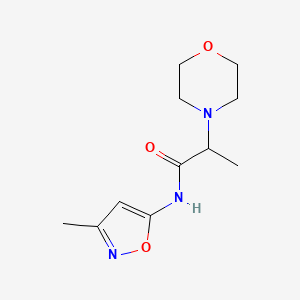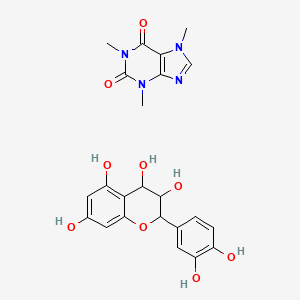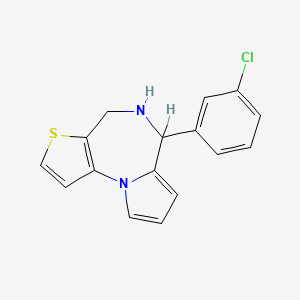
5,6-Dihydro-6-(3-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5,6-Dihydro-6-(3-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a pyrrolo-thieno-diazepine core, which is a fused ring system containing nitrogen, sulfur, and carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5,6-Dihydro-6-(3-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine” typically involves multi-step organic reactions. The starting materials often include substituted anilines, thiophenes, and diazepines. Common synthetic routes may involve:
Cyclization reactions: Formation of the fused ring system.
Substitution reactions: Introduction of the 3-chlorophenyl group.
Reduction reactions: To achieve the dihydro form.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysis: Use of catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the dihydro form to a fully aromatic system.
Reduction: Reduction reactions could be used to modify the oxidation state of the compound.
Substitution: Various substitution reactions could introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a fully aromatic pyrrolo-thieno-diazepine, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of novel compounds:
Biology
Biological activity studies: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
Drug development: The compound could be investigated for its potential as a pharmaceutical agent, targeting specific biological pathways.
Industry
Material science: The compound might be used in the development of new materials with unique properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of “5,6-Dihydro-6-(3-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: Inhibiting or activating specific enzymes.
Interaction with receptors: Modulating receptor activity in biological systems.
Pathway modulation: Affecting signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo-diazepines: Compounds with a similar core structure but different substituents.
Thieno-diazepines: Compounds with a thieno-diazepine core but lacking the pyrrolo ring.
Uniqueness
“5,6-Dihydro-6-(3-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine” is unique due to its specific fused ring system and the presence of the 3-chlorophenyl group, which may impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
136334-14-0 |
|---|---|
Molekularformel |
C16H13ClN2S |
Molekulargewicht |
300.8 g/mol |
IUPAC-Name |
9-(3-chlorophenyl)-5-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),3,10,12-tetraene |
InChI |
InChI=1S/C16H13ClN2S/c17-12-4-1-3-11(9-12)16-14-5-2-7-19(14)13-6-8-20-15(13)10-18-16/h1-9,16,18H,10H2 |
InChI-Schlüssel |
BFMMSKIJKIAIGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CS2)N3C=CC=C3C(N1)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



